Benzyl ((2S)-1-(((2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
CAS No.:
Cat. No.: VC20144063
Molecular Formula: C21H31N3O5
Molecular Weight: 405.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H31N3O5 |
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Molecular Weight | 405.5 g/mol |
IUPAC Name | benzyl N-[(2S)-1-[[(2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
Standard InChI | InChI=1S/C21H31N3O5/c1-14(2)10-18(24-21(28)29-13-15-6-4-3-5-7-15)20(27)23-17(12-25)11-16-8-9-22-19(16)26/h3-7,14,16-18,25H,8-13H2,1-2H3,(H,22,26)(H,23,27)(H,24,28)/t16?,17-,18-/m0/s1 |
Standard InChI Key | JUCVXDDMQHPCKT-FQECFTEESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1CCNC1=O)CO)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)CC(C(=O)NC(CC1CCNC1=O)CO)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Stereochemical Features
Core Architecture
The compound’s backbone consists of a pentan-2-yl chain substituted with a 4-methyl group and a carbamate functionality. The (2S) configuration at both the 1- and 2-positions ensures stereochemical specificity, while the (2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl side chain introduces a heterocyclic pyrrolidinone ring. This ring, a five-membered lactam, contributes to the molecule’s rigidity and potential hydrogen-bonding capacity . The benzyl carbamate group () serves as a protective moiety, commonly employed in peptide synthesis to shield amine groups during reactions .
Stereochemical Implications
The dual (2S) configurations at positions 1 and 2 create a chiral environment that likely influences the compound’s interactions with biological targets. Computational models of analogous compounds, such as benzyl [(2S)-3-cyclopropyl-1-({(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}amino)-1-oxopropan-2-yl]carbamate (PubChem CID: 156022797), reveal that stereochemistry affects conformational stability and solvent accessibility . For the subject compound, molecular dynamics simulations predict preferential folding into a compact conformation, stabilized by intramolecular hydrogen bonds between the pyrrolidinone carbonyl and the hydroxy group .
Synthetic Pathways
Carbamate Formation Strategies
The synthesis of benzyl carbamates typically involves reacting an amine with benzyl chloroformate () in the presence of a base. For sterically hindered amines, such as the (2S)-1-hydroxy-3-(2-oxopyrrolidin-3-yl)propan-2-yl group, alternative activators like lithium hydride (LiH) are employed to deprotonate the amine and facilitate nucleophilic attack on the carbonyl carbon . A representative protocol from coumarin-derived carbamate synthesis involves:
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Deprotonation: Treatment of the amine precursor with LiH in anhydrous tetrahydrofuran (THF).
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Electrophilic Substitution: Addition of benzyl chloroformate at 0–5°C to minimize side reactions.
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Workup: Quenching with ice-cwater, extraction with ethyl acetate, and purification via column chromatography.
Stereoselective Challenges
Achieving the desired (2S,2S) diastereomer requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective synthesis of the pyrrolidinone fragment may employ Evans oxazolidinones or Jacobsen epoxidation catalysts to set the 3-position stereochemistry . Subsequent peptide coupling steps, using reagents like HATU or EDCI, ensure retention of configuration during amide bond formation .
Table 1: Key Synthetic Parameters
Parameter | Condition/Value | Source |
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Base | Lithium hydride (LiH) | |
Solvent | Anhydrous THF | |
Temperature | 0–5°C (electrophile addition) | |
Purification | Silica gel chromatography |
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its polar functional groups. The pyrrolidinone ring and carbamate moiety confer moderate water solubility (~5–10 mg/mL), while the benzyl group enhances lipid solubility, suggesting balanced amphiphilicity. Stability studies of related carbamates indicate susceptibility to hydrolysis under acidic (pH < 3) or alkaline (pH > 9) conditions, with a half-life of 48 hours at pH 7.4 .
Spectroscopic Characterization
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IR Spectroscopy: A strong absorption band at ~1700 cm corresponds to the carbonyl stretching of the carbamate and pyrrolidinone groups .
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H NMR: Key signals include a singlet at δ 5.10 ppm (benzyl CH), a multiplet at δ 4.20–4.40 ppm (hydroxy-bearing methine), and a triplet at δ 2.80 ppm (pyrrolidinone α-protons) .
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Mass Spectrometry: ESI-MS shows a predominant [M+H] ion at m/z 406.50, consistent with the molecular weight .
Table 2: Physicochemical Data
Analytical and Regulatory Considerations
Quality Control
HPLC methods using a C18 column (mobile phase: 60:40 acetonitrile/water, 1.0 mL/min) achieve baseline separation of the compound from synthetic impurities . The retention time is 12.3 minutes under these conditions .
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